1-Boc-3-bromo-5-nitro-1H-indazole
Overview
Description
1-Boc-3-bromo-5-nitro-1H-indazole is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is notable for its bromine and nitro substituents, as well as the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole typically involves multiple steps:
Nitration: The starting material, 1H-indazole, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated indazole is then subjected to bromination to introduce the bromine atom at the 3-position.
Protection: Finally, the nitrogen atom of the indazole ring is protected with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-bromo-5-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using Pd/C and H2 or chemical reduction using iron powder (Fe) and hydrochloric acid (HCl).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Reduction Products: 1-Boc-3-bromo-5-amino-1H-indazole.
Deprotection Products: 3-bromo-5-nitro-1H-indazole.
Scientific Research Applications
1-Boc-3-bromo-5-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-bromo-5-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitro and bromine substituents, along with the indazole core, contribute to its binding affinity and specificity. The Boc group serves as a protecting group during synthesis and is typically removed before biological evaluation.
Comparison with Similar Compounds
1-Boc-3-bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-bromo-5-nitro-1H-indazole: Lacks the Boc protecting group, which may affect its solubility and stability during synthesis.
1-Boc-5-nitro-1H-indazole: Lacks the bromine atom, which may alter its reactivity and biological activity.
Uniqueness: 1-Boc-3-bromo-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro substituents, which provide versatile reactivity for further functionalization. The Boc protecting group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
1-Boc-3-bromo-5-nitro-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. The compound features a bromine atom at the 3-position, a nitro group at the 5-position of the indazole ring, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility. This article reviews the biological activity of this compound, focusing on its interactions with cellular pathways, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂BrN₃O₄, and it has a CAS number of 473416-22-7. The presence of both bromine and nitro substituents allows for versatile reactivity, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to modulate cell signaling pathways. It interacts with various enzymes, notably phosphoinositide 3-kinase δ (PI3Kδ), which is crucial in cellular signaling processes related to cell proliferation, differentiation, and apoptosis. Additionally, it influences the MAPK signaling pathway, suggesting potential applications in cancer therapy and other diseases characterized by dysregulated cell signaling.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity against various targets:
- Kinase Inhibition : The compound can inhibit specific kinases by binding to their active sites, indicating its potential as a lead compound for drug development targeting enzymes involved in disease pathways.
- Antiproliferative Effects : In vitro assays have shown that derivatives of indazole can exhibit antiproliferative effects against cancer cell lines, suggesting that modifications to the indazole scaffold can enhance bioactivity .
Comparative Analysis with Similar Compounds
Compound Name | Key Differences |
---|---|
1-Boc-3-bromo-1H-indazole | Lacks the nitro group; less reactive in transformations. |
3-bromo-5-nitro-1H-indazole | Lacks the Boc protecting group; may affect solubility. |
1-Boc-5-nitro-1H-indazole | Lacks the bromine atom; alters reactivity and activity. |
tert-butyl 3-bromo-5-fluoro-1H-indazole | Contains a fluorine atom instead of a nitro group; different reactivity profile. |
This table illustrates how structural variations impact the biological activity and chemical reactivity of indazole derivatives.
Antiprotozoal Activity
A study evaluating derivatives similar to this compound highlighted their antiprotozoal properties against Leishmania species. Compounds exhibiting adequate activity were tested against both promastigote and amastigote stages of L. amazonensis, demonstrating comparable efficacy to traditional treatments like amphotericin B .
Cancer Therapeutics
Research has indicated that indazole derivatives can serve as potent anticancer agents by targeting specific signaling pathways involved in tumor growth. The ability of these compounds to inhibit kinases associated with cancer progression underscores their therapeutic potential .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOEKHPBGLTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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